molecular formula C54H88O23 B116884 Songarosaponin D CAS No. 155762-41-7

Songarosaponin D

Cat. No.: B116884
CAS No.: 155762-41-7
M. Wt: 1105.3 g/mol
InChI Key: OSGFJRKJEPQTRB-VQCUNJLYSA-N
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Description

Songarosaponin D is a triterpenoid saponin compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze, a plant belonging to the Lamiaceae family. This compound is part of a group of oleanane-type triterpenoid saponins, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Songarosaponin D typically involves extraction from the plant Clinopodium chinense. The aerial parts of the plant are dried and powdered, followed by extraction with a suitable solvent such as methanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in biotechnological methods, such as plant tissue culture and metabolic engineering, could potentially be explored for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions

Songarosaponin D undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to yield the aglycone and sugar moieties.

    Acetylation: Introduction of acetyl groups to the hydroxyl groups in the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Hydrolysis: Acidic or enzymatic hydrolysis using hydrochloric acid (HCl) or glycosidases.

    Acetylation: Acetic anhydride (Ac₂O) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Hydrolysis: Aglycone and sugar moieties.

    Acetylation: Acetylated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

Songarosaponin D exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Songarosaponin D is part of a group of oleanane-type triterpenoid saponins. Similar compounds include:

This compound is unique due to its specific structural features and biological activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(2S,4S,5R,8R,9R,10S,13S,14R,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O23/c1-23-32(60)42(76-46-40(68)37(65)41(26(20-57)73-46)75-44-38(66)35(63)33(61)24(18-55)71-44)43(77-45-39(67)36(64)34(62)25(19-56)72-45)47(70-23)74-31-10-11-49(4)27(50(31,5)21-58)8-12-51(6)28(49)9-13-54-29-16-48(2,3)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h9,13,23-47,55-68H,8,10-12,14-22H2,1-7H3/t23-,24-,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,43-,44+,45+,46+,47+,49+,50+,51-,52+,53?,54?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGFJRKJEPQTRB-VQCUNJLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC56[C@]4(C[C@@H](C7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155762-41-7
Record name Songarosaponin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155762417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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